
4-Benzyl-2,6-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,6-dichloropyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a benzyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-dichloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with benzyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
- Substituted pyridines
- Benzaldehyde derivatives
- Biaryl compounds
Scientific Research Applications
4-Benzyl-2,6-dichloropyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dichloropyridine involves its interaction with specific molecular targets. The chlorine atoms and benzyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows for π-π interactions with biological targets, influencing its biological activity .
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the benzyl group, making it less reactive in certain substitution reactions.
4-Benzylpyridine: Does not have chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, leading to distinct chemical properties and uses.
Uniqueness: 4-Benzyl-2,6-dichloropyridine is unique due to the combination of its benzyl group and chlorine atoms, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H9Cl2N |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4-benzyl-2,6-dichloropyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-11-7-10(8-12(14)15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
PWIGBSCBAAJZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


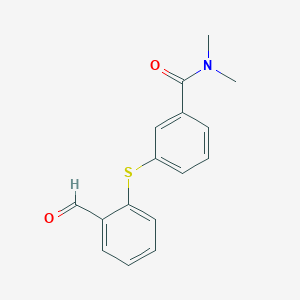

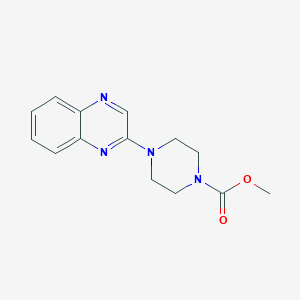
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
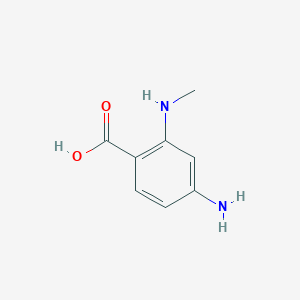
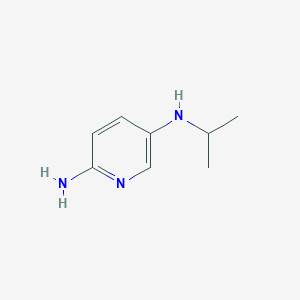
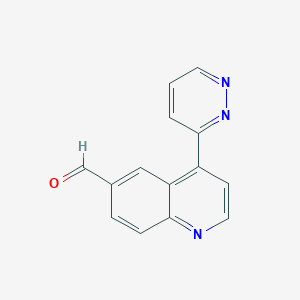

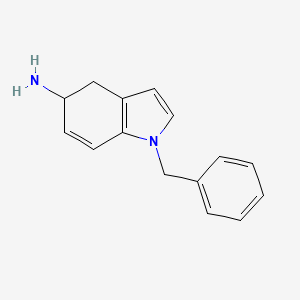
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)

![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)


